molecular formula C13H21N3O B11803326 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11803326
M. Wt: 235.33 g/mol
InChI Key: FKOJRGLBTFCJRB-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound that features a piperazine ring attached to a pyridine ring, with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is usually treated with activated carbon and filtered before the solvent is distilled off .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also influence various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a pyridine ring and a propanol group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C13H21N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,12,14,17H,3-7H2,1-2H3

InChI Key

FKOJRGLBTFCJRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCNCC2)O

Origin of Product

United States

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